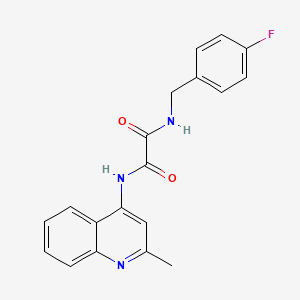

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Descripción

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorobenzyl group and a 2-methylquinolin-4-yl moiety. Its quinoline moiety is reminiscent of antimalarial and antimicrobial agents (e.g., chloroquine derivatives in ), while the fluorinated benzyl group may enhance metabolic stability compared to chlorinated or methoxylated analogues .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYTZOPUZCHKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2-methylquinoline-4-carboxylic acid under specific conditions. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the oxalamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to an amine.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and substituted fluorobenzyl compounds .

Aplicaciones Científicas De Investigación

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound has shown potential as a probe for studying biological pathways and interactions.

Industry: It is used in the development of advanced materials and as a precursor for functionalized polymers.

Mecanismo De Acción

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets, such as extracellular signal-regulated kinases (ERK1/2). The compound inhibits the MAP kinase pathway, which is crucial for cell proliferation and survival, thereby exerting its antineoplastic effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The oxalamide scaffold is highly modular, with variations in substituents dictating biological activity and physicochemical properties. Key analogues include:

Key Observations :

- Halogen vs. Methoxy Groups : Chloro/fluorophenyl groups (e.g., Compounds 13–15, 28) are common in therapeutic agents, likely enhancing target binding and stability. Methoxy groups (e.g., S336) improve flavoring properties but reduce therapeutic potency .

- Quinoline vs. Thiazole/Isoindoline: The quinoline moiety in the target compound may confer distinct target specificity compared to thiazole (antiviral) or isoindoline (antimicrobial) derivatives .

Antiviral Activity

Compounds with thiazole and chlorophenyl groups (e.g., 13–15 in ) exhibit potent HIV entry inhibition, with IC50 values in the nM range. The target compound’s quinoline group could interact with viral proteases or host receptors, but direct evidence is lacking .

Antimicrobial Activity

Isoindoline-derived oxalamides (e.g., GMC-1 to GMC-5) show broad-spectrum antimicrobial effects.

Enzyme Modulation

Compound 28 () inhibits stearoyl-CoA desaturase via CYP4F11 activation, highlighting the role of halogenated aryl groups in enzyme interaction. The target compound’s 4-fluorobenzyl group may similarly modulate cytochrome enzymes .

Physicochemical and Toxicological Data

- Synthetic Yields : Thiazole-containing oxalamides () show moderate yields (36–53%), while flavoring agents like S336 are synthesized at scale with high purity (HPLC >90%) .

- Toxicity: Flavoring oxalamides exhibit high NOELs (100 mg/kg bw/day) and safety margins (>500 million), whereas therapeutic analogues (e.g., ’s chloroquine derivatives) have narrower therapeutic indices .

Actividad Biológica

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide features a unique structural arrangement that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 300.31 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is primarily attributed to its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression : N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide may modulate the expression of genes associated with inflammation and cancer progression.

Anticancer Properties

Recent studies have indicated that N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 5.4 | Inhibition of growth |

| MCF7 (Breast) | 3.8 | Induction of apoptosis |

| HeLa (Cervical) | 6.1 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has been investigated for neuroprotective effects. In animal models, it has demonstrated the ability to enhance cognitive functions and reduce neuroinflammation.

Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) evaluated the anticancer efficacy of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide in vitro. The compound was tested on multiple cancer cell lines, revealing a dose-dependent inhibition of cell viability. The researchers noted that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Neuroprotection in Animal Models

In a study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed in a mouse model of Alzheimer's disease. The results indicated that treatment with N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide improved memory retention and reduced amyloid plaque formation compared to control groups.

Q & A

Basic: How can the synthesis of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide be optimized for higher yields?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or its derivatives. For example, a related compound, N1,N2-bis(2-fluoro-6-methylphenyl)oxalamide, was synthesized using 2-methyl-6-fluoroaniline, oxalyl chloride, and a THF/water solvent system under basic conditions (NaOH) at 0°C, achieving a 35.7% yield . To optimize the target compound:

- Solvent Selection: Use a THF/water mixture (1:1) to balance solubility and reactivity.

- Temperature Control: Maintain 0°C during oxalyl chloride addition to minimize side reactions.

- Base Choice: NaOH or triethylamine can deprotonate the amine and scavenge HCl.

- Purification: Filter the product and wash with 1M HCl, water, and ether to remove unreacted starting materials .

Basic: What spectroscopic techniques are critical for characterizing N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide?

Methodological Answer:

Key techniques include:

- 1H/13C NMR: Assign aromatic protons (δ 7.1–7.3 ppm for fluorobenzyl and quinoline groups) and methyl/methylene groups (δ 2.2–2.3 ppm). Use DMSO-d6 as a solvent for better resolution .

- 19F NMR: Identify fluorine environments (e.g., δ -120 ppm for para-fluorobenzyl groups) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ calculated for C16H15F2N2O2: 305.1102; observed: 305.1090) .

- X-ray Crystallography: Resolve intramolecular interactions (e.g., C–H···O bonds) and packing motifs, as demonstrated for structurally similar N-(substituted phenyl)acetamides .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

Methodological Answer:

Discrepancies may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- 2D NMR (COSY, HSQC): Correlate proton and carbon signals to confirm connectivity. For example, distinguish quinoline protons from fluorobenzyl protons via coupling patterns .

- Variable Temperature NMR: Identify dynamic processes (e.g., rotational barriers in amide bonds) by observing peak coalescence at elevated temperatures.

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Alternative Synthesis Routes: Synthesize derivatives with modified substituents to isolate spectral contributions .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

SAR studies require systematic variation of substituents and rigorous biological testing:

- Substituent Libraries: Modify the fluorobenzyl (e.g., ortho/meta/para-F) and quinoline (e.g., methyl vs. ethyl groups) moieties .

- Biological Assays: Use dose-response curves (IC50/EC50) in target-specific assays (e.g., kinase inhibition or antimicrobial activity).

- Control Experiments: Include positive controls (e.g., known inhibitors) and assess cytotoxicity (e.g., via MTT assays).

- Data Normalization: Account for solubility differences using DMSO controls and confirm compound stability via HPLC .

Advanced: How can intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and bioactivity?

Methodological Answer:

Intermolecular forces are critical for both solid-state properties and target binding:

- Crystallinity: Intramolecular C–H···O and intermolecular N–H···O bonds (observed in similar oxalamides) enhance crystal lattice stability, improving X-ray diffraction quality .

- Bioactivity: Hydrogen bonds between the oxalamide carbonyl and biological targets (e.g., enzyme active sites) can enhance binding affinity. Use molecular docking (AutoDock Vina) to predict interactions .

- Solubility: Polar interactions with solvents (e.g., DMSO) may reduce aggregation in biological assays .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine, oxalyl chloride) .

- Waste Disposal: Neutralize acidic/byproduct waste (e.g., HCl) with baking soda before disposal .

- Emergency Procedures: Maintain spill kits and eye wash stations accessible.

Advanced: How can computational methods (e.g., DFT, MD) complement experimental studies of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate optimized geometries, NMR chemical shifts, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to study aggregation or membrane permeability.

- Docking Studies: Identify potential biological targets (e.g., kinases) by screening against Protein Data Bank (PDB) structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.